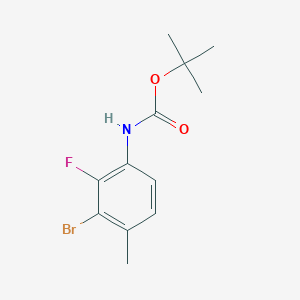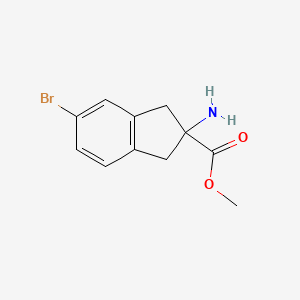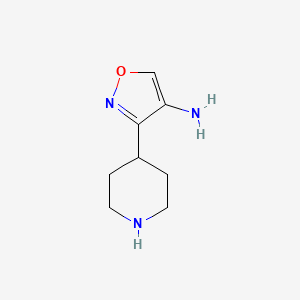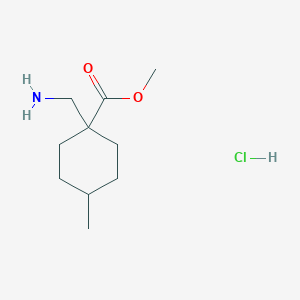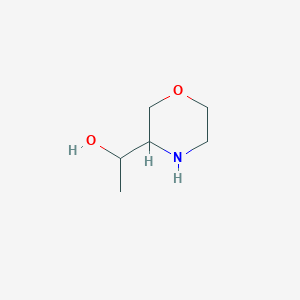
1-(Morpholin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Morpholin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C6H13NO2 It is a derivative of morpholine, a heterocyclic amine that contains both nitrogen and oxygen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of morpholine with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Another method involves the reduction of 1-(Morpholin-3-yl)ethanone using a reducing agent such as sodium borohydride. This reaction is usually performed in an alcohol solvent, such as methanol or ethanol, at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes often utilize high-pressure reactors and advanced catalytic systems to optimize yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Morpholin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(Morpholin-3-yl)ethanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield morpholine and ethanol, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a metal catalyst.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 1-(Morpholin-3-yl)ethanone.
Reduction: Morpholine and ethanol.
Substitution: Various halogenated derivatives.
Applications De Recherche Scientifique
1-(Morpholin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Morpholin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a ligand for certain enzymes, modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Morpholin-3-yl)ethan-1-ol: A structural isomer with similar properties but different reactivity.
1-(Morpholin-2-yl)ethan-1-ol: Another isomer with distinct chemical behavior.
Morpholine: The parent compound, which lacks the ethan-1-ol group.
Uniqueness
1-(Morpholin-3-yl)ethan-1-ol is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a morpholine ring and an ethan-1-ol group allows for versatile chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
1-morpholin-3-ylethanol |
InChI |
InChI=1S/C6H13NO2/c1-5(8)6-4-9-3-2-7-6/h5-8H,2-4H2,1H3 |
Clé InChI |
MIPYXCVVRIPBAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1COCCN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13504295.png)
![7-Chloro-5-methylfuro[2,3-c]pyridine](/img/structure/B13504299.png)


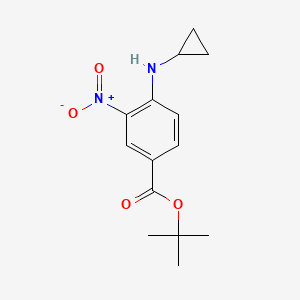
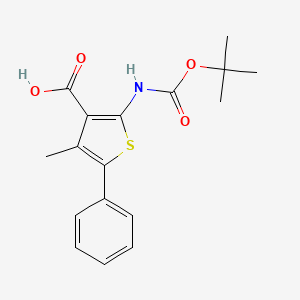
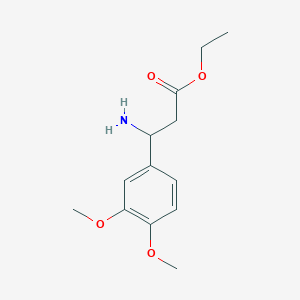
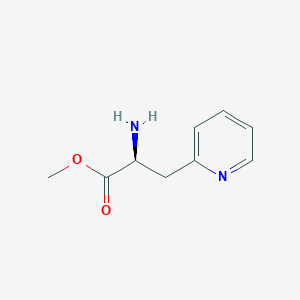
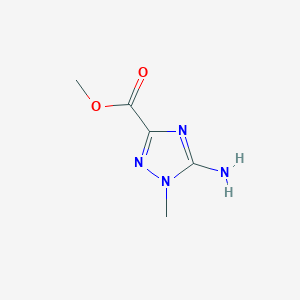
![2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13504351.png)
